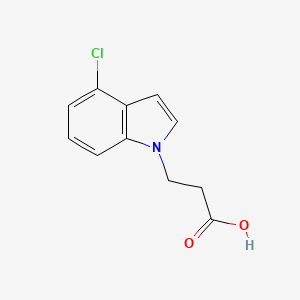

3-(4-chloro-1H-indol-1-yl)propanoic acid

CAS No.: 18108-88-8

Cat. No.: VC2672999

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18108-88-8 |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 3-(4-chloroindol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H10ClNO2/c12-9-2-1-3-10-8(9)4-6-13(10)7-5-11(14)15/h1-4,6H,5,7H2,(H,14,15) |

| Standard InChI Key | JXKDUTBKUKUDPG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN2CCC(=O)O)C(=C1)Cl |

| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)O)C(=C1)Cl |

Introduction

Structure and Chemical Properties

Molecular Structure

3-(4-chloro-1H-indol-1-yl)propanoic acid consists of an indole ring system with a chlorine atom at position 4 and a propanoic acid chain connected to the nitrogen atom at position 1. This arrangement creates a molecule with both lipophilic (indole ring) and hydrophilic (carboxylic acid) regions, contributing to its chemical behavior and biological interactions.

Spectroscopic Properties

The spectroscopic identification of 3-(4-chloro-1H-indol-1-yl)propanoic acid would typically involve various analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

Ultraviolet-Visible (UV-Vis) spectroscopy

Drawing from data on related compounds, we can predict key spectroscopic features. For example, in the 1H NMR spectrum, the indole protons would show characteristic signals in the aromatic region (δ 7-8 ppm), while the propanoic acid chain would show signals at higher field (δ 2-4 ppm). The carboxylic acid proton would appear as a broad singlet at approximately δ 10-12 ppm.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-(4-chloro-1H-indol-1-yl)propanoic acid is determined by its two primary functional groups:

Stability Considerations

The presence of the chloro substituent at position 4 of the indole ring likely affects the electronic distribution within the aromatic system, potentially influencing the compound's stability and reactivity. Chlorine, being electron-withdrawing through inductive effects but electron-donating through resonance, creates unique electronic properties that distinguish this compound from other indole derivatives.

Biological Activity and Applications

Pharmaceutical Applications

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The specific substitution pattern in 3-(4-chloro-1H-indol-1-yl)propanoic acid may provide unique properties that could be exploited in drug development:

-

As a building block for more complex pharmaceutical compounds

-

As a potential pharmacophore in drug design

-

As an intermediate in the synthesis of biologically active compounds

Chemical Applications

Beyond biological applications, this compound may serve various roles in chemical research and development:

-

As a starting material or intermediate in organic synthesis

-

In the development of novel materials with specific electronic properties

-

As a reference standard in analytical chemistry

Structure-Activity Relationships

Effect of Chloro Substitution

The position of the chloro substituent at position 4 of the indole ring likely confers specific electronic and steric properties that differentiate this compound from its positional isomers (such as the 6-chloro derivative mentioned in search result ) and other substituted analogs.

Chlorine substitution typically affects:

Comparison with Related Compounds

Table 2: Comparison of 3-(4-chloro-1H-indol-1-yl)propanoic acid with Related Compounds

Current Research and Future Perspectives

Research Gaps

Based on the limited information available in the search results about 3-(4-chloro-1H-indol-1-yl)propanoic acid specifically, several research opportunities exist:

-

Comprehensive characterization of physical and chemical properties

-

Development of efficient and scalable synthesis methods

-

Exploration of biological activities and structure-activity relationships

-

Investigation of potential applications in materials science or catalysis

Future Directions

Future research on 3-(4-chloro-1H-indol-1-yl)propanoic acid might focus on:

-

Systematic evaluation of its pharmacological properties

-

Exploration as a building block in complex molecule synthesis

-

Development of derivatives with enhanced properties for specific applications

-

Investigation of metal complexation capabilities and resulting properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume